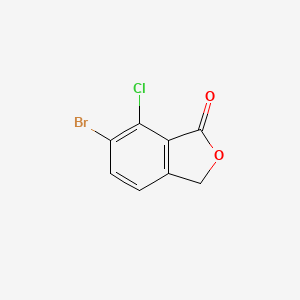

6-Bromo-7-chloro-3H-2-benzofuran-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

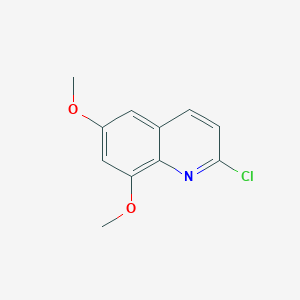

6-Bromo-7-chloro-3H-2-benzofuran-1-one is a chemical compound that has generated considerable interest in the fields of chemistry and pharmacology due to its unique physical and chemical properties. It has a molecular formula of C8H4BrClO2 and a molecular weight of 247.47 .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, benzofuran rings can be constructed by proton quantum tunneling .Molecular Structure Analysis

The molecular structure of 6-Bromo-7-chloro-3H-2-benzofuran-1-one can be represented by the InChI code1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 . Chemical Reactions Analysis

Benzofuran compounds, including 6-Bromo-7-chloro-3H-2-benzofuran-1-one, can undergo various chemical reactions. For example, they can be involved in reactions catalyzed by hypervalent iodine reagents, ruthenium, and indium (III) halides . They can also participate in isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-chloro-3H-2-benzofuran-1-one include a molecular weight of 247.47 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

- Researchers have explored the anti-tumor potential of benzofuran derivatives, including 6-bromo-7-chloro-3H-2-benzofuran-1-one. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for cancer therapy .

- Benzofuran derivatives have demonstrated antibacterial activity. The 6-bromo-7-chloro-3H-2-benzofuran-1-one compound may contribute to combating bacterial infections .

- Some benzofuran derivatives, including this compound, exhibit antioxidant properties. These molecules can scavenge free radicals and protect cells from oxidative damage .

- An oral active benzofuran analog has shown potent anti-amyloid aggregation activity. This property could provide an alternative treatment for AD .

- Benzofuran compounds possess anti-inflammatory effects. The 6-bromo-7-chloro-3H-2-benzofuran-1-one may modulate inflammatory pathways .

- Benzofuran derivatives can serve as fluorescent sensors and bone anabolic agents. These applications are relevant in diagnostics and bone health research .

Anti-Tumor Activity

Antibacterial Properties

Anti-Oxidative Effects

Potential Treatment for Alzheimer’s Disease (AD)

Anti-Inflammatory Activity

Fluorescent Sensor and Bone Anabolic Agent

Orientations Futures

Benzofuran compounds, including 6-Bromo-7-chloro-3H-2-benzofuran-1-one, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with their targets, leading to changes that result in their biological activities . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Biochemical Pathways

Benzofuran derivatives have been found to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Action Environment

Such factors can significantly impact the effectiveness of benzofuran derivatives .

Propriétés

IUPAC Name |

6-bromo-7-chloro-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXJROJBIVKCEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C(C=C2)Br)Cl)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)

![1,6-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2375823.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide](/img/structure/B2375829.png)